Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a piperidine sulfonyl group, a benzamido group, and a tetrahydrobenzothiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperidine Sulfonyl Intermediate: This step involves the sulfonylation of piperidine using a sulfonyl chloride reagent under basic conditions.
Benzamido Group Introduction: The piperidine sulfonyl intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamido group.
Cyclization to Form Tetrahydrobenzothiophene: The intermediate undergoes cyclization with a suitable thiophene precursor under acidic or basic conditions to form the tetrahydrobenzothiophene ring.
Esterification: Finally, the carboxylate group is introduced through esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the synthesis while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and enzymes.
Pharmacological Research: Researchers investigate its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group is known to enhance binding affinity to certain protein targets, while the benzamido and tetrahydrobenzothiophene moieties contribute to the overall stability and specificity of the compound. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine sulfonamides and piperidine carboxylates share structural similarities.
Benzamido Derivatives: Benzamido compounds with various substituents on the benzene ring.
Tetrahydrobenzothiophene Derivatives: Compounds with modifications on the tetrahydrobenzothiophene ring.
Uniqueness
ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidine sulfonyl group enhances its potential as a pharmacologically active compound, while the benzamido and tetrahydrobenzothiophene moieties provide additional sites for chemical modification and optimization.
Properties
Molecular Formula |
C23H28N2O5S2 |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
ethyl 2-[(3-piperidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(27)20-18-11-4-5-12-19(18)31-22(20)24-21(26)16-9-8-10-17(15-16)32(28,29)25-13-6-3-7-14-25/h8-10,15H,2-7,11-14H2,1H3,(H,24,26) |
InChI Key |
KWNGIAQOEZHYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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